molecular formula C13H8BrN3 B14072780 6-Bromo-3-phenyl-1,2,4-benzotriazine CAS No. 69918-17-8

6-Bromo-3-phenyl-1,2,4-benzotriazine

Cat. No.: B14072780
CAS No.: 69918-17-8
M. Wt: 286.13 g/mol
InChI Key: YCRBXZCLASQJEI-UHFFFAOYSA-N
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Description

6-Bromo-3-phenyl-1,2,4-benzotriazine is an aromatic, fused N-heterocycle that belongs to the benzotriazine family This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 3rd position of the benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenyl-1,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method typically involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. The treatment of these azo compounds with trifluoroacetic acid (TFA) yields 1,2,4-benzotriazines in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenyl-1,2,4-benzotriazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cycloaddition Reactions: These reactions often require the presence of a dienophile and are conducted under thermal or photochemical conditions.

Major Products

    Substitution Reactions: The major products are substituted benzotriazines, where the bromine atom is replaced by the nucleophile.

    Cycloaddition Reactions: The major products are fused heterocyclic compounds with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenyl-1,2,4-benzotriazine and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π–π stacking interactions and hydrogen bonding with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in substitution reactions, while the phenyl group can enhance the compound’s ability to interact with biological targets through π–π stacking interactions.

Properties

CAS No.

69918-17-8

Molecular Formula

C13H8BrN3

Molecular Weight

286.13 g/mol

IUPAC Name

6-bromo-3-phenyl-1,2,4-benzotriazine

InChI

InChI=1S/C13H8BrN3/c14-10-6-7-11-12(8-10)15-13(17-16-11)9-4-2-1-3-5-9/h1-8H

InChI Key

YCRBXZCLASQJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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